molecular formula C14H14O5 B13939186 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester

4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13939186
M. Wt: 262.26 g/mol
InChI Key: QJIPOVWLCBIZKT-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester is a chemical compound intended for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human consumption. Compounds within this class of naphthalenecarboxylic acid esters are of significant interest in scientific research due to their potential applications. Related structural analogues have been investigated for their utility in the development of organic photochromic and thermochromic materials, which are explored for use in optical transmission systems, ophthalmic glasses, and optical data storage . Furthermore, research on similar naphthoquinone esters has indicated potential in medicinal chemistry, with some derivatives being synthesized and evaluated for their cytotoxic activity against various cancer cell lines in vitro . The specific positioning of the hydroxy and dimethoxy substituents on the naphthalene ring system may influence the compound's electronic properties, planarity, and intermolecular interactions, such as hydrogen bonding, which are critical factors in material science and drug discovery research . Researchers can utilize this ester as a key intermediate or precursor in organic synthesis and heterocyclic chemistry.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O5/c1-17-11-5-4-8-6-9(14(16)19-3)7-10(15)12(8)13(11)18-2/h4-7,15H,1-3H3

InChI Key

QJIPOVWLCBIZKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C(C=C2C=C1)C(=O)OC)O)OC

Origin of Product

United States

Preparation Methods

Methylation of 4-Hydroxy-5,6-dimethoxy-2-naphthoic Acid

The most direct and commonly reported preparation method involves the methylation of the corresponding 4-hydroxy-5,6-dimethoxy-2-naphthoic acid to form the methyl ester. This method typically uses:

  • Reagents: Methyl iodide as the methylating agent and potassium carbonate as the base.
  • Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF).
  • Conditions: Controlled temperature to optimize yield and minimize side reactions.

Mechanism:
The hydroxyl group on the carboxylic acid acts as a nucleophile, attacking the electrophilic methyl carbon of methyl iodide, resulting in methyl ester formation after deprotonation by the base.

Parameter Details
Starting material 4-Hydroxy-5,6-dimethoxy-2-naphthoic acid
Methylating agent Methyl iodide
Base Potassium carbonate
Solvent Acetone or DMF
Temperature Mild, controlled (room temp to 60 °C)

This method yields high-purity methyl ester suitable for further applications in medicinal and synthetic chemistry.

Multi-Step Synthetic Routes from Benzoic Acid Derivatives

Historical synthetic efforts on structurally related naphthalene derivatives, such as dimethyl sorigenin (a naphthalene lactone with methoxy and hydroxy substituents), provide insight into complex synthetic strategies involving:

  • Multi-step functionalization of benzoic acid derivatives (up to 16–21 steps).
  • Sequential introduction of methoxy and hydroxy groups.
  • Aromatization and lactone formation to achieve the naphthalene core with desired substitution patterns.

These laborious routes confirm the complexity of regioselective substitution on the naphthalene nucleus and the importance of stepwise oxidation, methylation, and cyclization reactions.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield & Notes
Direct methylation of naphthoic acid 4-Hydroxy-5,6-dimethoxy-2-naphthoic acid Methyl iodide, potassium carbonate, acetone/DMF, mild heat High purity methyl ester; straightforward and widely used
Aryne-mediated synthesis (related compounds) Carboxylic acids, aryne precursors Benzyne precursor, CsF, acetonitrile or THF, elevated temperature Moderate yields; potential for hydroxyaryl ketones; less direct
Multi-step benzoic acid derivatization Benzoic acid derivatives Multiple steps including oxidation, methylation, aromatization Complex, low overall yield; mainly for structural analogs

Research Outcomes and Analysis

  • The direct methylation method is the most efficient and reproducible for producing 4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester, providing a reliable route for research and potential pharmaceutical applications.

  • Aryne chemistry offers innovative synthetic possibilities for related hydroxyaryl compounds but requires further adaptation and optimization for this specific methyl ester.

  • Historical multi-step syntheses demonstrate the challenges of regioselective functional group introduction on the naphthalene ring, underscoring the value of simpler methylation strategies for this compound.

  • The presence of hydroxyl and methoxy groups influences the compound’s chemical reactivity and biological activity, making the purity and regioselectivity of synthesis critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-5,6-dimethoxy-2-naphthaldehyde.

    Reduction: Formation of 4-hydroxy-5,6-dimethoxy-2-naphthalenemethanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy-, methyl ester involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

4-Hydroxy-8-Iodo-5,7-Dimethoxy-2-Naphthalenecarboxylic Acid Methyl Ester (CAS 78395-63-8)

  • Structural Differences : Incorporates an iodine atom at position 8 and methoxy groups at positions 5 and 5.
  • Application : Marketed for medicinal purposes, emphasizing its role in targeted drug design .

5,6,7-Trimethoxy-2-Naphthalenecarboxylic Acid Methyl Ester (CAS 23673-53-2)

  • Structural Differences : Features three methoxy groups (positions 5, 6, 7) and lacks a hydroxyl group.
  • Molecular Data :

    Molecular Formula Molecular Weight PSA
    C₁₅H₁₆O₅ 276.29 g/mol 53.99 Ų

Ethyl 4-Hydroxy-8-Methoxy-5-Methyl-2-Naphthoate (CAS 137932-77-5)

  • Structural Differences : Ethyl ester (vs. methyl), methyl group at position 5, and methoxy at position 7.
  • Impact on Properties : Ethyl ester may confer higher lipophilicity compared to methyl esters. Storage at -20°C suggests sensitivity to degradation .
  • Molecular Data :

    Molecular Formula Molecular Weight
    C₁₅H₁₆O₄ 260.29 g/mol

Functional Group Modifications in Side Chains

6-Hydroxy-2-Naphthaleneacetic Acid Methyl Ester (CAS 91903-08-1)

  • Structural Differences : Replaces the carboxylic acid with an acetic acid side chain.
  • Molecular Data :

    Molecular Formula Molecular Weight
    C₁₃H₁₂O₃ 216.23 g/mol

6-Hydroxy-2-Naphthoic Acid (CAS 16712-64-4)

  • Structural Differences: Carboxylic acid (non-esterified) at position 2.
  • Impact on Properties : The free carboxylic acid group increases polarity (PSA: 57.53 Ų) and may limit blood-brain barrier penetration compared to esterified analogs .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester 4-OH, 5,6-OCH₃, methyl ester C₁₄H₁₄O₅* ~258.26* Research intermediates
4-Hydroxy-8-iodo-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester 4-OH, 5,7-OCH₃, 8-I, methyl ester - - Medicinal chemistry
5,6,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester 5,6,7-OCH₃, methyl ester C₁₅H₁₆O₅ 276.29 Drug delivery systems
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate 4-OH, 8-OCH₃, 5-CH₃, ethyl ester C₁₅H₁₆O₄ 260.29 Synthetic intermediates
6-Hydroxy-2-naphthaleneacetic acid methyl ester 6-OH, acetic acid methyl ester C₁₃H₁₂O₃ 216.23 Biochemical research

*Estimated based on structural analogs.

Biological Activity

4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester (commonly referred to as 4-HDMN) is an organic compound notable for its unique structural features and potential biological activities. With a molecular formula of C14H14O5C_{14}H_{14}O_{5} and a molecular weight of approximately 262.26 g/mol, this compound is characterized by the presence of hydroxy and methoxy substituents on the naphthalene ring, which enhance its reactivity and solubility in various biological contexts .

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
CAS Number1178511-92-6

The presence of a carboxylic acid methyl ester functional group increases its reactivity, making it a valuable intermediate in organic synthesis and potential therapeutic applications.

Biological Activity

Research indicates that 4-HDMN exhibits various biological activities, particularly in the context of cancer research and anti-inflammatory effects.

Anticancer Activity

Studies have shown that derivatives of naphthalene compounds, including 4-HDMN, may inhibit the growth of cancer cells. For instance, analogs targeting the Akt/NFκB signaling pathway have demonstrated effectiveness in reducing cell proliferation in prostate cancer models . The mechanisms involved include:

  • Inhibition of Akt Kinase Activity : 4-HDMN has been observed to reduce levels of phosphorylated Akt, leading to decreased cell survival signals.
  • Induction of Apoptosis : Treatment with 4-HDMN resulted in significant apoptotic effects on cancer cells, as evidenced by morphological changes and biochemical assays .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Similar compounds have been shown to exhibit cytotoxicity against inflammatory cells without affecting non-tumorigenic cells, indicating a selective action that could be beneficial in therapeutic contexts .

Case Studies

Several studies have focused on the biological implications of compounds structurally related to 4-HDMN. Notably:

  • Prostate Cancer Cell Studies : A study demonstrated that treatment with a curcumin derivative similar to 4-HDMN inhibited the growth of human prostate cancer cells without affecting normal fibroblasts. This suggests a targeted approach for cancer therapy while minimizing damage to healthy tissues .
  • Cytotoxicity Assessments : Research involving various naphthalene derivatives has indicated that specific modifications can enhance or diminish cytotoxic effects, providing insights into how structural changes influence biological activity .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct features that contribute to the biological activity of 4-HDMN:

Compound NameMolecular FormulaUnique Features
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl esterC15H16O5Contains an ethyl ester group instead of a methyl group.
Methyl 4-hydroxy-5,8-dimethoxy-2-naphthoateC15H16O5Different methoxy substitution on the naphthalene ring.
4-Hydroxy-5,6,8-trimethoxy-2-naphthoic acid methyl esterC15H18O6Features an additional methoxy group at position 8.

The unique substitution pattern and functional groups present in 4-HDMN provide it with distinct chemical reactivity and biological activity compared to its analogs.

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